2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a bromine atom and a hydroxyl group in the phenyl ring of this compound may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with 5-bromo-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, which cyclizes to form the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated quinazolinone.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of the bromine and hydroxyl groups may enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: Lacks the bromine and hydroxyl groups, which may result in different biological activities.
2-(5-chloro-2-hydroxyphenyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
2-(5-bromo-2-methoxyphenyl)quinazolin-4(3H)-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical and biological behavior.
Uniqueness
The presence of both bromine and hydroxyl groups in 2-(5-bromo-2-hydroxyphenyl)quinazolin-4(3H)-one may confer unique reactivity and biological activity compared to its analogs. These functional groups can influence the compound’s solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
2-(5-bromo-2-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H9BrN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |
InChI Key |
VBSKLELYKKVQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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